4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC14639209
Molecular Formula: C6H6F3IN2
Molecular Weight: 290.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6F3IN2 |
|---|---|
| Molecular Weight | 290.02 g/mol |
| IUPAC Name | 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole |
| Standard InChI | InChI=1S/C6H6F3IN2/c1-4-5(10)2-12(11-4)3-6(7,8)9/h2H,3H2,1H3 |
| Standard InChI Key | FAAQOJRSYAKKKX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1I)CC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, and 4. The 1-position is occupied by a 2,2,2-trifluoroethyl group (), while the 3- and 4-positions feature a methyl () and iodine atom, respectively . This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.
The IUPAC name, 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole, reflects this substitution pattern. The canonical SMILES representation, CC1=NN(C=C1I)CC(F)(F)F, encodes the connectivity and branching .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 290.02 g/mol | |
| XLogP3 (lipophilicity) | 2.3 | |
| Hydrogen bond acceptors | 4 | |
| Rotatable bonds | 1 | |
| Topological polar surface area | 17.8 Ų | |
| Density (predicted) | 1.87 g/cm³ |
Synthesis and Manufacturing
General Pyrazole Synthesis
Pyrazoles are typically synthesized via cyclocondensation of hydrazines with 1,3-dielectrophiles such as diketones or enol ethers . For 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a plausible route involves:
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Hydrazine alkylation: Reaction of hydrazine with 2,2,2-trifluoroethyl iodide to form 1-(2,2,2-trifluoroethyl)hydrazine.
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Cyclization: Condensation with a 3-iodo-2-methyl-1,3-diketone precursor under acidic or basic conditions.
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Purification: Chromatographic isolation given the compound’s moderate polarity (XLogP3 = 2.3) .
Challenges in Halogenation
Introducing iodine at position 4 may require directed ortho-metalation strategies or electrophilic iodination. The electron-withdrawing trifluoroethyl group could deactivate the ring, necessitating harsher conditions (e.g., I/HIO in HSO).
Reactivity and Functionalization
Halogen Exchange Reactions
The iodine atom serves as a versatile handle for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids could yield biaryl derivatives, expanding structural diversity. Computational models suggest the iodine’s position ortho to the trifluoroethyl group may sterically hinder certain transformations .
Fluorine-Specific Interactions
The group enhances lipid solubility (evidenced by XLogP3 = 2.3) and engages in weak hydrogen bonds with protein targets, a trait exploited in drug design .
| Compound | IC (EGFR) | MIC (S. aureus) |
|---|---|---|
| 4-Iodo-3-methyl-1-(2,2,2-TFE)-1H-pyrazole | 850 nM* | 32 µg/mL* |
| Erlotinib | 2 nM | N/A |
| Ciprofloxacin | N/A | 1 µg/mL |
| *Predicted values based on structural analogs . |
Industrial and Research Applications
Agrochemical Development
The compound’s halogenated structure aligns with trends in herbicide design. Trifluoroethyl groups improve rainfastness and cuticular penetration, while iodine may act as a leaving group in proherbicide activation .
Materials Science
Pyrazoles contribute to coordination polymers and metal-organic frameworks (MOFs). The iodine and fluorine atoms in this compound could facilitate halogen bonding, enhancing MOF stability .
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